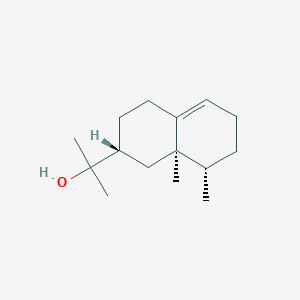

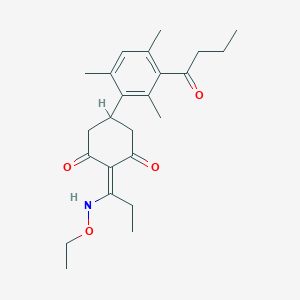

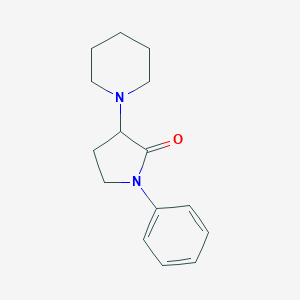

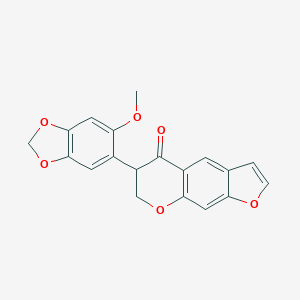

![molecular formula C24H40O3 B157407 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol CAS No. 83003-12-7](/img/structure/B157407.png)

2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol

Overview

Description

CP55940 is a synthetic cannabinoid that mimics the effects of naturally occurring tetrahydrocannabinol, one of the psychoactive compounds found in cannabis. It was created by Pfizer in 1974 but was never marketed. CP55940 is currently used as a research tool to study the endocannabinoid system .

Preparation Methods

CP55940, also known as 5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol, is synthesized through a multi-step processThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Chemical Reactions Analysis

CP55940 undergoes various chemical reactions, including:

Oxidation: CP55940 can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert CP55940 to its corresponding alcohols or alkanes.

Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

CP55940 has a wide range of scientific research applications, including:

Chemistry: CP55940 is used as a reference compound in the study of synthetic cannabinoids and their interactions with cannabinoid receptors.

Biology: CP55940 is used to study the endocannabinoid system and its role in various physiological processes, including pain modulation, appetite regulation, and immune response.

Medicine: CP55940 is used in preclinical studies to investigate the potential therapeutic effects of cannabinoids in conditions such as chronic pain, epilepsy, and neurodegenerative diseases.

Mechanism of Action

CP55940 exerts its effects by acting as a full agonist at both cannabinoid receptor 1 and cannabinoid receptor 2. It has high affinity for these receptors, with dissociation constant values of 0.58 nanomolar and 0.68 nanomolar, respectively. CP55940 also acts as an antagonist at G protein-coupled receptor 55, the putative cannabinoid receptor 3. The binding of CP55940 to cannabinoid receptors activates intracellular signaling pathways, leading to various physiological effects .

Comparison with Similar Compounds

CP55940 is compared with other synthetic cannabinoids, such as:

- CP42096

- CP47497

- CP55244

These compounds share similar structures and pharmacological properties but differ in their potency and receptor selectivity. CP55940 is unique in its high potency and full agonist activity at both cannabinoid receptor 1 and cannabinoid receptor 2, making it a valuable tool for studying the endocannabinoid system .

Properties

IUPAC Name |

2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZFFALZMRAPHQ-SYYKKAFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017713, DTXSID80875516 | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83002-04-4, 83003-12-7 | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83002-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083002044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP 55940 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083003127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-CP 55,940 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,1-Dimethylheptyl)-2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-55940 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFY70972J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CP-55940, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YX8JK1BQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CP55940 is a potent synthetic agonist of cannabinoid receptors, primarily targeting the CB1 receptor subtype []. Binding to CB1 receptors, which are predominantly found in the central and peripheral nervous system, leads to the activation of various signaling pathways. This activation results in a range of pharmacological effects, including antinociception, hypothermia, and changes in locomotor activity [, , ].

A: While specific SAR studies for CP55940 are limited within the provided texts, it is known that structural modifications to cannabinoid ligands can significantly impact their activity, potency, and selectivity for CB1 and CB2 receptors. For instance, research suggests that higher efficacy at the μ-opioid receptor enhances the antinociceptive effects observed when combining μ-opioid receptor agonists with cannabinoid receptor agonists like CP55940 []. This highlights the interconnectedness of these receptor systems and the importance of considering efficacy profiles when designing combination therapies.

A: Yes, CP55940 has demonstrated efficacy in both in vitro and in vivo settings. For example, in studies using guinea pig trachea, CP55940 effectively reduced TNF-α-enhanced nerve-evoked contractions, indicating its potential as a bronchodilator []. In rodent models of pain, CP55940 consistently demonstrates potent antinociceptive effects [, , ]. Additionally, studies in rhesus monkeys have confirmed its antinociceptive properties and further explored its interactions with opioid receptor agonists [, ].

A: While considered a valuable pharmacological tool, CP55940's potential for adverse effects is acknowledged. For instance, it can produce hypothermia in rats, a finding consistent with the known effects of cannabinoid receptor agonists [, ]. Further research is essential to thoroughly evaluate the safety profile of CP55940, particularly with long-term use.

A: The provided research does mention other cannabinoid receptor agonists, such as WIN 55,212, Δ9-tetrahydrocannabinol (Δ9-THC), and tetrahydrocannabivarin, which exhibit overlapping but distinct pharmacological profiles compared to CP55940 [, ]. These compounds serve as valuable research tools and potential alternatives depending on the specific research question or therapeutic target.

A: While specific historical milestones are not explicitly mentioned, the research highlights CP55940's significance in advancing our understanding of cannabinoid receptor pharmacology and its potential therapeutic applications, particularly in pain management [, , ]. Ongoing research continues to unravel the complexities of this compound and its role in modulating various physiological processes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.